4-(3-(Bis(beta-hydroxyphenethyl)amino)butyl)benzamide
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Overview
Description
RO-16-8714 is a small molecule drug that acts as a beta-3 adrenergic receptor agonist. It has been studied for its potential therapeutic applications in treating metabolic diseases such as diabetes mellitus and obesity . The compound has shown promising results in preclinical studies, particularly in its ability to modulate gene expression and increase thermogenesis in brown adipose tissue .
Preparation Methods
The synthetic routes and reaction conditions for RO-16-8714 are not widely published. it is known that the compound is synthesized through a series of organic reactions involving the formation of its core structure, followed by functional group modifications to enhance its activity as a beta-3 adrenergic receptor agonist . Industrial production methods likely involve optimizing these synthetic routes to achieve high yield and purity.
Chemical Reactions Analysis
RO-16-8714 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its activity.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
RO-16-8714 exerts its effects by binding to and activating beta-3 adrenergic receptors. This activation leads to the stimulation of adenylate cyclase, which increases cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various target proteins involved in metabolic regulation . The compound also modulates gene expression in brown adipose tissue, leading to increased thermogenesis and energy expenditure .
Comparison with Similar Compounds
RO-16-8714 is unique in its high specificity and potency as a beta-3 adrenergic receptor agonist. Similar compounds include:
CL-316,243: Another beta-3 adrenergic receptor agonist with similar thermogenic properties.
BRL-37344: A compound that also targets beta-3 adrenergic receptors but with different pharmacokinetic properties.
SR-58611A: A beta-3 adrenergic receptor agonist with applications in metabolic research.
RO-16-8714 stands out due to its specific binding affinity and efficacy in modulating metabolic processes, making it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
90505-66-1 |
---|---|
Molecular Formula |
C27H32N2O3 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
4-[3-[bis(2-hydroxy-2-phenylethyl)amino]butyl]benzamide |
InChI |
InChI=1S/C27H32N2O3/c1-20(12-13-21-14-16-24(17-15-21)27(28)32)29(18-25(30)22-8-4-2-5-9-22)19-26(31)23-10-6-3-7-11-23/h2-11,14-17,20,25-26,30-31H,12-13,18-19H2,1H3,(H2,28,32) |
InChI Key |
OPPQEWZOPDBGAS-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=C(C=C1)C(=O)N)N(CC(C2=CC=CC=C2)O)CC(C3=CC=CC=C3)O |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)C(=O)N)N(CC(C2=CC=CC=C2)O)CC(C3=CC=CC=C3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(3-(bis(beta-hydroxyphenethyl)amino)butyl)benzamide maleate of Ro 16-8714 Ro 16-8714 Ro-16-8714 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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